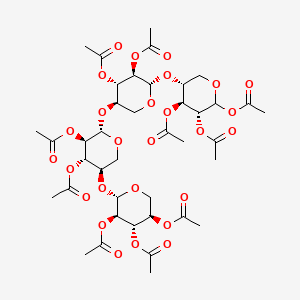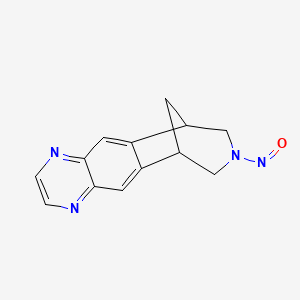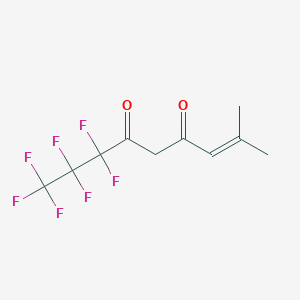
3-Fluoro-D-alanine methyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-D-alanine methyl ester, hydrochloride is a fluorinated amino acid derivativeThe compound has the molecular formula C4H9ClFNO2 and a molecular weight of 157.57 g/mol . It is often used as a building block in peptide synthesis and other organic synthesis processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-D-alanine methyl ester, hydrochloride typically involves the esterification of 3-fluoro-D-alanine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature, which provides good to excellent yields . This method is advantageous due to its mild reaction conditions, simple workup, and compatibility with various amino acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Fluoro-D-alanine methyl ester, hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Peptide Synthesis: It is commonly used in solution phase peptide synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Peptide Synthesis: Reagents such as coupling agents (e.g., EDC, HOBt) are used in peptide bond formation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 3-Fluoro-D-alanine.
Peptide Synthesis: Peptides containing the 3-fluoro-D-alanine residue.
科学研究应用
3-Fluoro-D-alanine methyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Fluoro-D-alanine methyl ester, hydrochloride involves its incorporation into peptides and proteins, where the fluorine atom can influence the chemical and biological properties of the resulting molecules. The presence of the fluorine atom can enhance the stability, bioavailability, and activity of the compounds. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-Chloro-D-alanine methyl ester, hydrochloride
- D-Alanine methyl ester, hydrochloride
- 3-Fluoro-DL-alanine methyl ester, hydrochloride
Uniqueness
3-Fluoro-D-alanine methyl ester, hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and peptide synthesis.
属性
分子式 |
C4H9ClFNO2 |
|---|---|
分子量 |
157.57 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-fluoropropanoate;hydrochloride |
InChI |
InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1 |
InChI 键 |
ONWXGBSDBSSAKZ-AENDTGMFSA-N |
手性 SMILES |
COC(=O)[C@@H](CF)N.Cl |
规范 SMILES |
COC(=O)C(CF)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


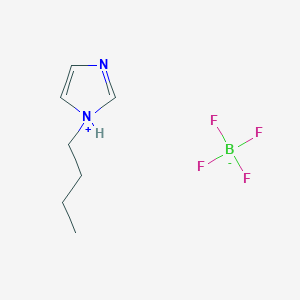
![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)
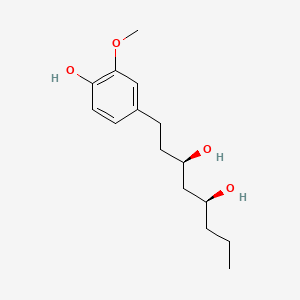
![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)
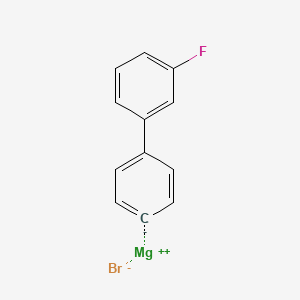
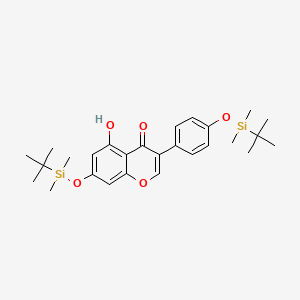

![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetic Acid Methyl Ester](/img/structure/B13418921.png)
